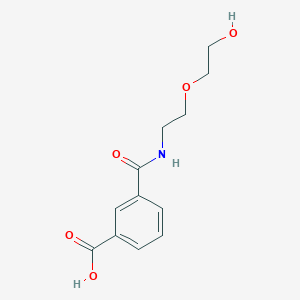

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid

Description

Properties

IUPAC Name |

3-[2-(2-hydroxyethoxy)ethylcarbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-5-7-18-6-4-13-11(15)9-2-1-3-10(8-9)12(16)17/h1-3,8,14H,4-7H2,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOYEUAVGUWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation via Activated Carboxylic Acid Derivatives

One common approach to prepare 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is the amidation of 3-aminobenzoic acid derivatives with 2-(2-hydroxyethoxy)ethyl amines. The carboxylic acid group is typically activated using carbodiimides (e.g., EDC, DCC) or other coupling reagents to form an active ester intermediate, which then reacts with the amine to form the amide bond.

| Parameter | Description |

|---|---|

| Coupling agent | EDC, DCC, HATU, or similar |

| Solvent | Dichloromethane, DMF, or THF |

| Temperature | 0°C to room temperature |

| Reaction time | 2–24 hours |

| Base | Triethylamine or DIPEA to scavenge acid |

This method requires careful control to minimize side reactions such as hydrolysis or formation of di-substituted impurities.

Use of Protected Amines and Selective Substitution

To improve selectivity and reduce di-substitution impurities, protection of the amine or selective activation of one functional group is often employed. For example, the amine 1-[2-(2-hydroxyethoxy)ethyl]piperazine can be prepared with high purity using a method involving piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol, as disclosed in patent CN103254153A. This intermediate can then be used for subsequent amidation reactions.

- Preparation of piperazine mono-hydrochloride by reacting piperazine with piperazine dihydrochloride.

- Reaction of this intermediate with 2-(2-chloroethoxy)ethanol in a polar or non-polar solvent at 40–120 °C for 2–8 hours.

- Recovery and reuse of piperazine dihydrochloride by filtration.

- Vacuum distillation to obtain high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

This approach significantly reduces di-substituted impurities and improves yield (up to 75%) and purity (>98%), making it suitable for industrial-scale synthesis.

Saponification and Hydrolysis Routes

Another method involves the use of esters or sulfonylated intermediates, which undergo hydrolysis or saponification to yield the target amide. However, these methods often suffer from drawbacks such as:

- Difficulty in obtaining starting materials (e.g., piperazinecarboxylic acid ethyl ester).

- Longer reaction sequences.

- Introduction of additional impurities during hydrolysis.

- Lower overall yields and higher costs.

Therefore, these routes are less favored for large-scale production.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct Amidation with Coupling Agents | Straightforward, widely used | Risk of di-substitution, requires careful control | Moderate |

| Piperazine Mono-hydrochloride Route (CN103254153A) | High purity (>98%), improved yield (75%), reusable reagents | Requires intermediate preparation, controlled conditions | High |

| Saponification/Hydrolysis Route | Potentially selective via protection strategies | Complex, costly, impurity-prone | Low |

Experimental Data and Research Findings

The method described in CN103254153A provides detailed experimental conditions and analytical data supporting the high purity and yield of the intermediate 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which is a key precursor for the target amide.

Summary of key experimental parameters:

| Step | Conditions/Details |

|---|---|

| Piperazine to piperazine dihydrochloride molar ratio | 1:0.8–1.2 (preferably 1:0.91) |

| Solvent for mono-hydrochloride formation | Water or alcoholic solvent (methanol, ethanol) |

| Reaction temperature for coupling with 2-(2-chloroethoxy)ethanol | 40–120 °C (preferably 80 °C) |

| Reaction time | 2–8 hours (preferably 5.5 hours) |

| Solvent for coupling | Polar (water, alcohol) or non-polar (DCM, chloroform, toluene) |

| Vacuum distillation temperature | 120–160 °C |

| Vacuum pressure | 10–30 mmHg |

- Infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance confirm the structure and purity.

- Gas chromatography shows impurity levels below 2%.

- Yield of purified intermediate up to 75%.

Notes on Purification and Environmental Considerations

- The recovery and reuse of piperazine dihydrochloride reduce waste and cost.

- Vacuum distillation under reduced pressure minimizes thermal decomposition.

- Use of environmentally friendly solvents and recycling steps aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are commonly used.

Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of ethers or amides, depending on the nucleophile used.

Scientific Research Applications

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its role in inhibiting phosphate transport, which can be crucial in studying metabolic pathways.

Medicine: Potential use in drug development, particularly in designing inhibitors for specific biological targets.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid involves its ability to inhibit phosphate transport across the intestinal apical membrane. This inhibition is achieved by blocking the sodium/phosphate co-transporters, thereby reducing phosphate absorption. The compound’s molecular targets include the sodium-dependent phosphate transporters, which are essential for maintaining phosphate homeostasis in the body .

Comparison with Similar Compounds

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid

Structure : Replaces the hydroxyethoxyethyl group with a methylsulfonyl-ethyl chain.

Key Differences :

- Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, which may enhance the acidity of the benzoic acid moiety compared to the hydroxyethoxy substituent.

- Solubility : Reduced hydrophilicity due to the sulfonyl group’s lower polarity relative to the hydroxyethoxy chain.

3-(2-Hydroxyethoxy)benzoic Acid

Structure : Lacks the carbamoyl linker; the hydroxyethoxy group is directly attached to the benzoic acid.

Key Differences :

2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic Acid

Structure : Features a bulkier phenylpropanamido substituent on the carbamoyl group.

Key Differences :

Etofenamate (2-{[3-(Trifluoromethyl)phenyl]amino}benzoic Acid Ester)

Structure: Ester derivative with a trifluoromethylphenylamino group. Key Differences:

- Metabolic Stability : The ester linkage in etofenamate is prone to hydrolysis, whereas the amide in the target compound offers greater stability.

3-[(5-Acetyl-2-ethoxyphenyl)carbamoyl]benzoic Acid

Structure : Includes an acetylated ethoxyphenyl group on the carbamoyl.

Key Differences :

- Electron-Donating Effects : The ethoxy and acetyl groups may alter electron density on the aromatic ring, affecting binding affinity.

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves coupling 3-carboxybenzoic acid with 2-(2-hydroxyethoxy)ethylamine, contrasting with sulfonylation or esterification steps for analogs .

- Pharmacokinetics : The hydroxyethoxyethyl chain enhances solubility (logP ~1.7 estimated), while the amide group improves stability over esters like etofenamate .

Biological Activity

3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzoic acid is a compound that has garnered attention for its biological activity, particularly in the context of phosphate transport inhibition. This article explores its mechanisms, applications, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of phosphate transport across the intestinal apical membrane. This is achieved by blocking sodium-dependent phosphate co-transporters, which are crucial for maintaining phosphate homeostasis in the body. By inhibiting these transporters, the compound reduces phosphate absorption, potentially influencing various metabolic pathways and conditions related to phosphate metabolism.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Metabolic Disorders : Due to its role in inhibiting phosphate transport, it may be useful in studying and treating metabolic disorders associated with phosphate imbalance.

- Drug Development : The compound's unique structure and mechanism make it a candidate for developing new drugs targeting specific biological pathways related to phosphate metabolism.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzenesulfonic acid | Sulfonic acid derivative | Similar inhibitory action but different specificity |

| 3-((2-(2-Hydroxyethoxy)ethyl)carbamoyl)benzamide | Amide derivative | Different pharmacological profile |

This comparison highlights that while there are structurally similar compounds, this compound exhibits a unique inhibitory action on phosphate transporters not commonly seen in other derivatives.

In Vitro Studies

In vitro studies have shown that the compound effectively inhibits phosphate transport in cell cultures. For example, experiments using intestinal epithelial cells demonstrated a significant reduction in phosphate uptake when treated with varying concentrations of this compound. The results indicated a dose-dependent response, affirming its potential utility in metabolic research.

Toxicity and Safety Profile

Toxicity studies are critical for assessing the safety of any new compound. Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive toxicity data, including long-term effects and potential side effects associated with chronic use.

Future Directions

Given its unique properties and biological activity, future research could focus on:

- Clinical Trials : Conducting clinical trials to evaluate its efficacy in treating metabolic disorders related to phosphate imbalance.

- Mechanistic Studies : Investigating the detailed molecular mechanisms through which this compound exerts its effects on cellular metabolism.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.